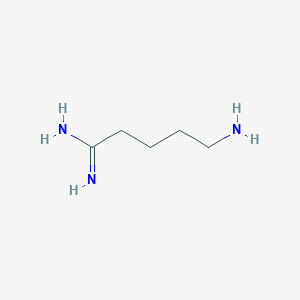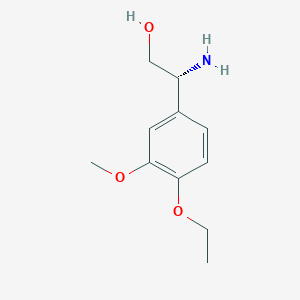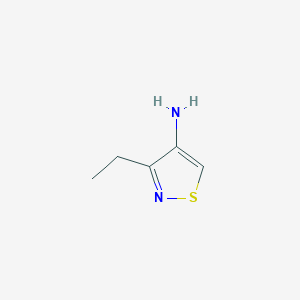
3-Ethyl-1,2-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of 5-Butyl-1,3-oxazolidin-2-one makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods: Industrial production of 5-Butyl-1,3-oxazolidin-2-one often involves the use of efficient catalytic processes to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such method . This approach allows for the large-scale production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in Diels-Alder reactions with cyclopentadiene and cyclohexa-1,3-diene, exhibiting high exo-diastereoselectivity . Additionally, it can be involved in iodocyclocarbamation reactions to form 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones .
Common Reagents and Conditions: Common reagents used in the reactions of 5-Butyl-1,3-oxazolidin-2-one include hypervalent iodine compounds, sodium hydride, and trimethylsilyl azide. Reaction conditions often involve room temperature or slightly elevated temperatures, with solvents such as hexafluoroisopropanol and other organic solvents .
Major Products Formed: The major products formed from the reactions of 5-Butyl-1,3-oxazolidin-2-one include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-Butyl-1,3-oxazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . The compound also serves as a building block for the development of new antibacterial agents, such as linezolid and tedizolid, which are effective against multidrug-resistant Gram-positive bacteria .
In addition to its medicinal applications, 5-Butyl-1,3-oxazolidin-2-one is utilized in organic synthesis as a key intermediate for the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Butyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Butyl-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their biological activity and spectrum of action .
Uniqueness: The uniqueness of 5-Butyl-1,3-oxazolidin-2-one lies in its specific substituent, the butyl group, which can influence its chemical reactivity and biological properties. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable tool in the development of new therapeutic agents .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3-ethyl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3 |
InChI Key |
KDQLKXRICMWMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
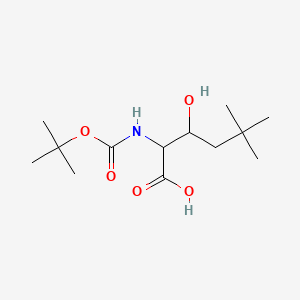


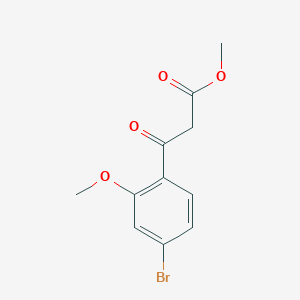
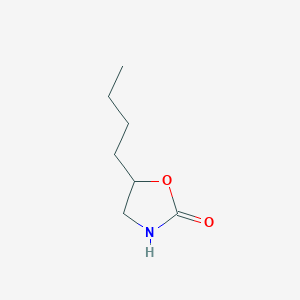
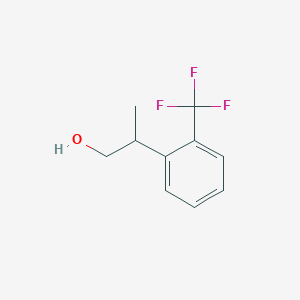
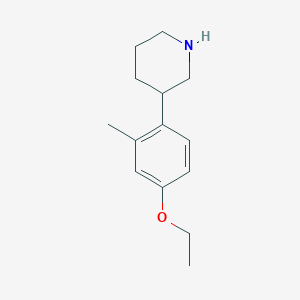
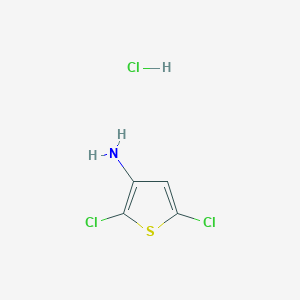
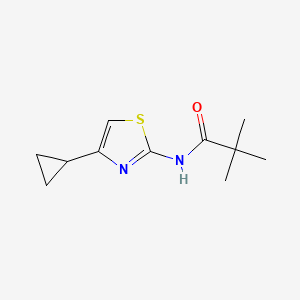
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

